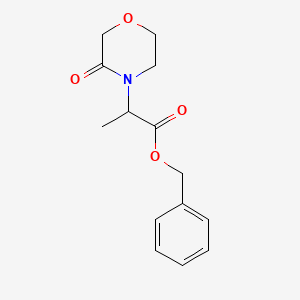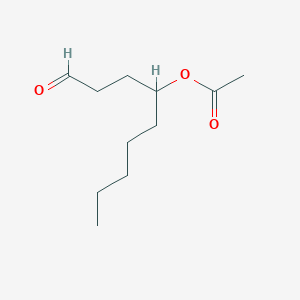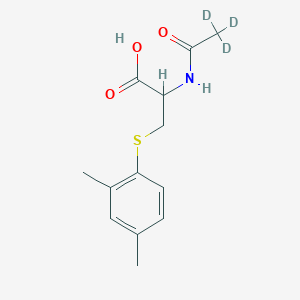
(R/S)-N-Acetyl-S-(2,4-dimethylphenyl)cysteine-d3; 2,4-DPMA-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R/S)-N-Acetyl-S-(2,4-dimethylphenyl)cysteine-d3, also known as 2,4-DPMA-d3, is a deuterated derivative of a cysteine conjugate. Deuterated compounds are often used in scientific research to study metabolic pathways and mechanisms due to their stability and distinguishable mass.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R/S)-N-Acetyl-S-(2,4-dimethylphenyl)cysteine-d3 typically involves the acetylation of S-(2,4-dimethylphenyl)cysteine with deuterated acetic anhydride. The reaction is usually carried out under mild conditions to preserve the integrity of the deuterium atoms.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and isotopic labeling of the final product.
化学反応の分析
Types of Reactions
(R/S)-N-Acetyl-S-(2,4-dimethylphenyl)cysteine-d3 can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: This reaction can reduce disulfide bonds to thiols.
Substitution: This reaction can involve the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Common reagents include dithiothreitol or sodium borohydride.
Substitution: Common reagents include alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may yield thiols.
科学的研究の応用
(R/S)-N-Acetyl-S-(2,4-dimethylphenyl)cysteine-d3 is used in various scientific research applications, including:
Chemistry: Studying reaction mechanisms and metabolic pathways.
Biology: Investigating protein interactions and enzyme activities.
Medicine: Developing diagnostic tools and therapeutic agents.
Industry: Producing stable isotopic standards for analytical methods.
作用機序
The mechanism of action of (R/S)-N-Acetyl-S-(2,4-dimethylphenyl)cysteine-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms provide stability and allow for precise tracking in metabolic studies. The compound may interact with enzymes and proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
N-Acetyl-S-(2,4-dimethylphenyl)cysteine: The non-deuterated version of the compound.
N-Acetyl-S-(2,4-dimethylphenyl)cysteine-d2: A similar deuterated compound with two deuterium atoms.
N-Acetyl-S-(2,4-dimethylphenyl)cysteine-d4: A similar deuterated compound with four deuterium atoms.
Uniqueness
(R/S)-N-Acetyl-S-(2,4-dimethylphenyl)cysteine-d3 is unique due to its specific isotopic labeling, which provides distinct advantages in tracking and studying metabolic processes. The presence of three deuterium atoms offers a balance between stability and detectability.
特性
分子式 |
C13H17NO3S |
|---|---|
分子量 |
270.36 g/mol |
IUPAC名 |
3-(2,4-dimethylphenyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C13H17NO3S/c1-8-4-5-12(9(2)6-8)18-7-11(13(16)17)14-10(3)15/h4-6,11H,7H2,1-3H3,(H,14,15)(H,16,17)/i3D3 |
InChIキー |
GVCYMYXCWXLIDZ-HPRDVNIFSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=O)NC(CSC1=C(C=C(C=C1)C)C)C(=O)O |
正規SMILES |
CC1=CC(=C(C=C1)SCC(C(=O)O)NC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


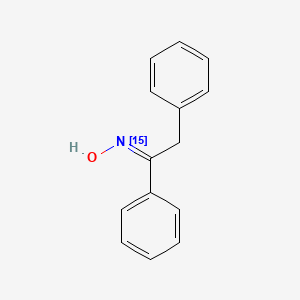
![4-[[[(Butyl-d9-amino)carbonyl]amino]sulfonyl]-benzoic Acid Ethyl Ester](/img/structure/B13863201.png)



![(3aR,6R,6aR)-6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13863224.png)
![2-methoxy-N1-methyl-N1-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,4-diamine](/img/structure/B13863232.png)
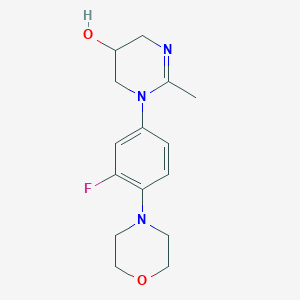
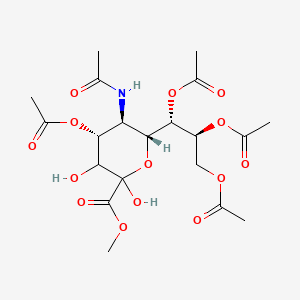
![2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine](/img/structure/B13863244.png)
